molecular formula C13H9ClF2 B1586100 1,1'-(Chloromethylene)bis(4-fluorobenzene) CAS No. 27064-94-4

1,1'-(Chloromethylene)bis(4-fluorobenzene)

Cat. No.: B1586100
CAS No.: 27064-94-4
M. Wt: 238.66 g/mol
InChI Key: FHPNLCLHMNPLEW-UHFFFAOYSA-N
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Description

1,1'-(Chloromethylene)bis(4-fluorobenzene) is a useful research compound. Its molecular formula is C13H9ClF2 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-(Chloromethylene)bis(4-fluorobenzene) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-(Chloromethylene)bis(4-fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(Chloromethylene)bis(4-fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4,4’-Difluorobenzhydryl chloride, also known as Chlorobis(4-fluorophenyl)methane or 1,1’-(Chloromethylene)bis(4-fluorobenzene), is the ethylene polymerization process . It acts as a precursor to nickel (II) bromide complexes, which are used in the ethylene polymerization process .

Mode of Action

4,4’-Difluorobenzhydryl chloride interacts with its targets by incorporating para-substituted 4,4-difluorobenzhydryl groups into the nickel (II) bromide complexes . This interaction results in the formation of branched high molecular weight polyethylene with narrow dispersity .

Biochemical Pathways

The affected pathway is the ethylene polymerization process. The downstream effects include the formation of branched high molecular weight polyethylene with narrow dispersity . The 4,4’-Difluorobenzhydryl chloride influences the steric protection offered by the ortho-substituents in the nickel complexes .

Pharmacokinetics

It is known that the compound is a clear colorless to pale yellow liquid at room temperature . It has a boiling point of 112 °C/0.8 mmHg and a specific gravity of 1.28 .

Result of Action

The molecular effect of 4,4’-Difluorobenzhydryl chloride’s action is the formation of branched high molecular weight polyethylene with narrow dispersity

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of 4,4’-Difluorobenzhydryl chloride. For instance, the most sterically bulky nickel complex, under activation with either EtAlCl2, Et2AlCl or EASC, was exceptionally active at an operating temperature of 40 °C .

Biological Activity

1,1'-(Chloromethylene)bis(4-fluorobenzene), also known as bis(4-fluorobenzyl)chloromethane, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8ClF2
  • Molecular Weight : 240.65 g/mol
  • CAS Number : 27064-00-6

The compound features two 4-fluorobenzene moieties connected by a chloromethylene (-CHCl-) bridge. The presence of fluorine atoms enhances lipophilicity and bioactivity, making the compound a candidate for various biological applications.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Studies have indicated that compounds with similar structures exhibit antimicrobial activity. The fluorine substituents can enhance the interaction with bacterial membranes, disrupting their integrity and leading to cell death .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in cancer pathways. For instance, modifications to similar compounds have shown promise as inhibitors of c-MET kinase, which is implicated in tumor growth and metastasis .
  • Cellular Interaction :
    • The chloromethylene bridge may facilitate interactions with various biological macromolecules, potentially influencing signaling pathways within cells. This interaction could modulate the activity of proteins involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialDisruption of bacterial membranes
Enzyme InhibitionPotential inhibitor of c-MET kinase
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of halogenated compounds, 1,1'-(Chloromethylene)bis(4-fluorobenzene) demonstrated significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of membrane integrity due to the lipophilic nature imparted by the fluorine atoms.

Case Study 2: Cancer Therapeutics

Research focused on structural analogs of 1,1'-(Chloromethylene)bis(4-fluorobenzene) revealed its potential as an inhibitor for c-MET kinase. In vitro assays indicated that modifications to the compound could enhance binding affinity and selectivity towards cancer cells over normal cells, suggesting a pathway for targeted cancer therapies .

Properties

IUPAC Name

1-[chloro-(4-fluorophenyl)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPNLCLHMNPLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181532
Record name 1,1'-(Chloromethylene)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27064-94-4
Record name 4,4′-Difluorobenzhydryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27064-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-Difluorobenzhydryl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Chloromethylene)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(chloromethylene)bis[4-fluorobenzene]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4'-DIFLUOROBENZHYDRYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

To 5.00 g (22.7 mmol) of 4,4'-difluorobenzhydrol was added 16.5 ml (227 mmol) of thionyl chloride in the atmosphere of argon, and the mixture was stirred at room temperature for 30 minutes. To the resulting mixture was added water followed by extraction with benzene. The organic layer was successively washed with saturated sodium hydrogen carbonate solution and water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue thus obtained was subjected to column chromatography on silica gel. There was yielded 4.90 g (20.5 mmol) of 4,4'-difluorobenzhydryl chloride from the fraction eluted with benzene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-(Chloromethylene)bis(4-fluorobenzene)
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Reactant of Route 5
1,1'-(Chloromethylene)bis(4-fluorobenzene)

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